rac-3-[(1r,3s)-3-aminocyclobutyl]propanoic acid hydrochloride, trans
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Overview
Description
Rac-3-[(1R,3S)-3-aminocyclobutyl]propanoic acid hydrochloride, trans (RAC-3-ACBPA-HCl) is a cyclic amino acid derivative that has been studied for its potential use in scientific research. RAC-3-ACBPA-HCl is a chiral compound and is found in the form of a racemic mixture. It is a versatile compound that has been used in a variety of applications, from drug discovery to biochemistry and physiology.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for rac-3-[(1r,3s)-3-aminocyclobutyl]propanoic acid hydrochloride, trans involves the conversion of a starting material into the desired product through a series of chemical reactions.
Starting Materials
Cyclobutanone, Methylamine, Ethyl 2-bromopropionate, Sodium hydroxide, Hydrochloric acid, Sodium chloride, Water, Diethyl ethe
Reaction
Step 1: Cyclobutanone is reacted with methylamine in the presence of sodium hydroxide to form (1R,3S)-3-aminocyclobutanone., Step 2: (1R,3S)-3-aminocyclobutanone is reacted with ethyl 2-bromopropionate in the presence of sodium hydroxide to form rac-3-[(1R,3S)-3-aminocyclobutyl]propanoic acid., Step 3: rac-3-[(1R,3S)-3-aminocyclobutyl]propanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid in water., Step 4: The hydrochloride salt is isolated by filtration and washed with water and diethyl ether to yield rac-3-[(1R,3S)-3-aminocyclobutyl]propanoic acid hydrochloride, trans.
Mechanism Of Action
The mechanism of action of RAC-3-ACBPA-HCl is not fully understood. However, it is believed that the compound acts as a chiral substrate for the synthesis of various chiral compounds, including chiral amines and chiral alcohols. Additionally, the compound has been used as a model system for studying the structure-activity relationships of chiral compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of RAC-3-ACBPA-HCl are not fully understood. However, studies have suggested that the compound may have some anti-inflammatory effects in animal models. Additionally, the compound has been used in studies to investigate the effects of chiral compounds on the nervous system.
Advantages And Limitations For Lab Experiments
RAC-3-ACBPA-HCl has several advantages for laboratory experiments. The compound is relatively inexpensive, and it is readily available in commercial quantities. Additionally, the compound is stable and can be stored at room temperature. However, the compound is not soluble in water, and it can be difficult to work with in aqueous solutions.
Future Directions
Future research on RAC-3-ACBPA-HCl could focus on further elucidating the compound’s mechanism of action and its biochemical and physiological effects. Additionally, further studies could investigate the potential use of the compound in drug discovery and the development of new chiral compounds. Additionally, the compound could be used in studies to investigate the effects of chiral compounds on the nervous system. Finally, research could focus on optimizing the synthesis of the compound and developing more efficient methods for its production.
Scientific Research Applications
RAC-3-ACBPA-HCl has been used in a variety of scientific research applications, including drug discovery and biochemistry. It has been used as a substrate for the synthesis of various chiral compounds, including chiral amines and chiral alcohols. It has also been used as a building block for the synthesis of peptide and peptidomimetic compounds. Additionally, RAC-3-ACBPA-HCl has been used as a model system for studying the structure-activity relationships of chiral compounds.
properties
CAS RN |
2408972-34-7 |
---|---|
Product Name |
rac-3-[(1r,3s)-3-aminocyclobutyl]propanoic acid hydrochloride, trans |
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
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